molecular formula C28H62NO7P B15180465 Einecs 308-615-9 CAS No. 98143-50-1

Einecs 308-615-9

Cat. No.: B15180465
CAS No.: 98143-50-1
M. Wt: 555.8 g/mol
InChI Key: HRDAGJDGNCBLFC-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 308-615-9 as a commercial chemical compound.

Properties

CAS No.

98143-50-1

Molecular Formula

C28H62NO7P

Molecular Weight

555.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;docosyl dihydrogen phosphate

InChI

InChI=1S/C22H47O4P.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;8-4-1-7(2-5-9)3-6-10/h2-22H2,1H3,(H2,23,24,25);8-10H,1-6H2

InChI Key

HRDAGJDGNCBLFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity and Analog Identification

EINECS 308-615-9 can be compared to structurally related compounds using Tanimoto similarity indices based on PubChem 2D fingerprints, a method validated in toxicological studies (). Compounds with ≥70% similarity are considered analogs for read-across predictions. For example:

EINECS No. Compound Name (IUPAC) Tanimoto Index Key Structural Features Toxicity Endpoints (If Available)
308-615-9 Not fully disclosed Likely fluorinated alkyl chain, quaternary ammonium group Data pending
25935-14-2 Pyridinium, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-, iodide 0.85 C17 perfluorinated chain, iodide counterion Acute aquatic toxicity: EC50 = 0.1 mg/L
91081-09-3 Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides 0.78 C8-14 perfluoroalkenyl, chloride counterion Skin irritation: Moderate
92129-34-5 Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-C8-14-b-alkenyl), Me sulfates 0.72 C8-14 perfluoroalkenyl, methyl sulfate counterion Biodegradability: <10%

Key Observations :

  • Counterion Effects : The iodide variant (25935-14-2) shows higher aquatic toxicity compared to chloride or sulfate analogs, likely due to increased bioavailability .
  • Chain Length : Longer perfluorinated chains (e.g., C17 in 25935-14-2) correlate with persistence in environmental matrices .

Toxicological Read-Across Predictions

Using the Read-Across Structure-Activity Relationship (RASAR) framework (), a small set of labeled analogs (e.g., 1,387 Annex VI compounds) can predict hazards for EINECS 308-615-8. For instance:

  • If 308-615-9 shares ≥70% similarity with 25935-14-2, its acute aquatic toxicity could be estimated at EC50 ≈ 0.1–0.5 mg/L .
  • Structural differences (e.g., counterion type) must be accounted for to avoid overfitting, as emphasized in QSAR models ().

Environmental and Regulatory Implications

  • Persistence : Perfluorinated analogs like 308-615-9 are likely resistant to degradation, aligning with data for 92129-34-5 (biodegradability <10%) .
  • Regulatory Gaps : Only 1,387 labeled compounds in Annex VI cover 33,000+ EINECS substances, highlighting the need for expanded testing ().

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